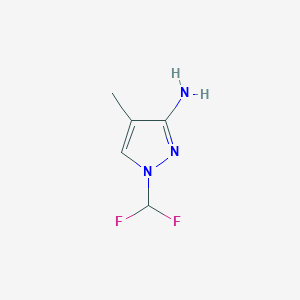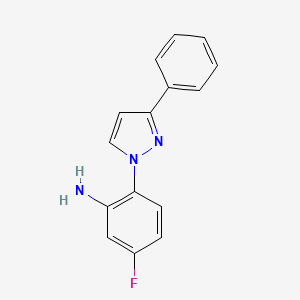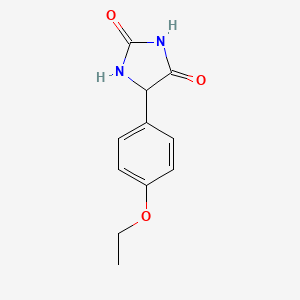
1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound with the following structure:
Structure:CF2HNHC(CH3)NH2
Name: this compound
Molecular Formula: CHFN
Molecular Weight: 162.14 g/mol
Appearance: Colorless to pale yellow solid
Melting Point: 201-203°C
Preparation Methods
Synthetic Routes: Several synthetic methods exist for preparing this compound. One common approach involves the difluoromethylation of a suitable precursor. For example, the reaction of 4-methyl-1H-pyrazol-3-amine with a difluoromethylating agent can yield the desired product.
Reaction Conditions:Precursor: 4-methyl-1H-pyrazol-3-amine
Difluoromethylating Agent: e.g., ClCFH
Solvent: Organic solvents (e.g., DMF, DMSO)
Temperature: Typically at room temperature or slightly elevated
Catalyst: Metal-based catalysts or radical initiators
Industrial Production: Industrial-scale production methods may involve continuous flow processes, optimization of reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
1-(Difluoromethyl)-4-methyl-1H-pyrazol-3-amine can undergo various reactions:
Electrophilic Substitution: Reacts with electrophiles (e.g., acyl chlorides) to form substituted derivatives.
Nucleophilic Substitution: Undergoes nucleophilic substitution reactions (e.g., with alkyl halides).
Radical Chemistry: Minisci-type radical chemistry can introduce the difluoromethyl group into heteroaromatics.
Cross-Coupling: Methods exist to construct C(sp)–CFH bonds.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: It may serve as a building block for drug development.
Agriculture: Potential use as a fungicidal agent.
Process Chemistry: Interest in its synthetic accessibility for pharmaceutical molecules.
Mechanism of Action
The precise mechanism by which 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, this compound’s unique difluoromethyl group sets it apart. Researchers may compare it with related pyrazole derivatives.
Properties
Molecular Formula |
C5H7F2N3 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C5H7F2N3/c1-3-2-10(5(6)7)9-4(3)8/h2,5H,1H3,(H2,8,9) |
InChI Key |
FPEKOMYMHCVGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B10905907.png)


![methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905926.png)
![2-[5-amino-2-(4-aminophenyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B10905932.png)
![(4Z)-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10905934.png)
![Ethyl 2-[butanoyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10905938.png)
![2-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}benzamide](/img/structure/B10905944.png)
![N-(2-chlorophenyl)-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10905947.png)
![N-(3,4-dichlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B10905956.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10905959.png)
![N~1~-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-chloroacetamide](/img/structure/B10905972.png)

![7-Aminopyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B10905984.png)
